![molecular formula C8H3ClN4OS B11035787 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11035787.png)
5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
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Overview
Description
5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that features a unique combination of a thienyl group and an oxadiazolo-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with nitrous acid to yield the oxadiazole ring. The final step involves the formation of the pyrazine ring through a condensation reaction with an appropriate diamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the thienyl ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s electron-withdrawing properties also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)[1,2,5]thiadiazolo[3,4-B]pyrazine
- 5-(2-Bromophenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
- 5-(2-Bromophenyl)[1,2,5]thiadiazolo[3,4-B]pyrazine
Uniqueness
5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to the presence of the chloro-thienyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and bioactive compounds .
Properties
Molecular Formula |
C8H3ClN4OS |
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Molecular Weight |
238.65 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H3ClN4OS/c9-6-2-1-5(15-6)4-3-10-7-8(11-4)13-14-12-7/h1-3H |
InChI Key |
WIXQLVITANWZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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